H-Lys(boc)-NH2 hcl
CAS No.: 112803-72-2
Cat. No.: VC0557216
Molecular Formula: C11H23N3O3 · HCl
Molecular Weight: 281.78
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 112803-72-2 |
---|---|
Molecular Formula | C11H23N3O3 · HCl |
Molecular Weight | 281.78 |
IUPAC Name | tert-butyl N-[(5S)-5,6-diamino-6-oxohexyl]carbamate;hydrochloride |
Standard InChI | InChI=1S/C11H23N3O3.ClH/c1-11(2,3)17-10(16)14-7-5-4-6-8(12)9(13)15;/h8H,4-7,12H2,1-3H3,(H2,13,15)(H,14,16);1H/t8-;/m0./s1 |
SMILES | CC(C)(C)OC(=O)NCCCCC(C(=O)N)N.Cl |
Introduction
Chemical Identity and Nomenclature
H-Lys(Boc)-NH2 HCl is formally known as Nε-Boc-L-lysine amide hydrochloride . The compound bears the CAS registry number 112803-72-2, which uniquely identifies it in chemical databases and literature . In IUPAC nomenclature, it is designated as tert-butyl N-[(5S)-5,6-diamino-6-oxohexyl]carbamate;hydrochloride. This protected form of lysine features a tert-butoxycarbonyl (Boc) protecting group on the epsilon amino group, while maintaining the alpha amino group in an amide form. The hydrochloride salt formation enhances stability and solubility characteristics crucial for laboratory applications and storage.
Structural Representation and Molecular Composition
The molecular structure of H-Lys(Boc)-NH2 HCl demonstrates the selective protection essential for its function in peptide chemistry. The compound possesses a molecular formula of C₁₁H₂₃N₃O₃·HCl with an associated molecular weight of 281.78 g/mol . The structural configuration includes a linear carbon chain with protected amine functionality, representing the fundamental lysine backbone modified for synthetic applications.
Physical and Chemical Properties
The physical and chemical properties of H-Lys(Boc)-NH2 HCl determine its behavior in various experimental conditions and synthesis procedures. These properties are essential considerations for researchers when incorporating this compound into their methodologies.
Physical Properties
A comprehensive overview of the physical characteristics of H-Lys(Boc)-NH2 HCl is presented in Table 1 below:
Table 1: Physical Properties of H-Lys(Boc)-NH2 HCl
Chemical Properties and Reactivity
H-Lys(Boc)-NH2 HCl exhibits distinctive chemical properties that facilitate its application in peptide synthesis. The Boc protecting group on the epsilon amino group of lysine is stable under basic and nucleophilic conditions but can be readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA). This selective deprotection capability makes it invaluable in sequential peptide synthesis strategies. The compound contains multiple reactive sites, including the primary amine, amide group, and carbamate functionality, providing versatility in chemical transformations. Under standard conditions, it demonstrates stability but reacts with oxidizing agents . The hydrochloride salt formation enhances its solubility in aqueous media while maintaining the integrity of the protected functional groups during storage and handling.
Synthesis and Protection Strategy
The synthesis of H-Lys(Boc)-NH2 HCl typically involves the selective protection of the epsilon amino group of lysine with a tert-butoxycarbonyl (Boc) protecting group. This protection strategy is fundamental to preventing unwanted side reactions during peptide synthesis processes.
Protection Mechanism
The Boc protection mechanism involves the reaction of the epsilon amino group of lysine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This creates a carbamate linkage that effectively masks the nucleophilic nature of the amino group. The protection is particularly important in peptide synthesis where multiple reactive sites must be controlled to achieve the desired peptide sequence. The hydrochloride salt formation on the alpha amino group prevents unwanted reactions while maintaining reactivity for subsequent coupling reactions in peptide synthesis.
Applications in Research and Industry
H-Lys(Boc)-NH2 HCl serves multiple critical functions across scientific disciplines, with particular importance in biochemical and pharmaceutical research spheres.
Peptide Synthesis
The primary application of H-Lys(Boc)-NH2 HCl is in peptide synthesis, where it serves as a key building block for creating complex peptides and proteins . In solid-phase peptide synthesis (SPPS), this protected lysine derivative enables the controlled incorporation of lysine residues into growing peptide chains. The Boc protection strategy prevents undesired side reactions at the epsilon amino group while allowing for selective coupling at the alpha position. This protection is particularly crucial when synthesizing lysine-rich peptides or proteins where multiple lysine residues must be incorporated with precise control over the reaction sequence. The compound's role extends to both research-scale peptide synthesis and industrial production of therapeutic peptides used in pharmaceutical applications.
Drug Development
Supplier | Product Reference | Quantity | Price (as of 2024) | Reference |
---|---|---|---|---|
CymitQuimica | 54-OR36353 | 1g | 179.00 € | |
CymitQuimica | 54-OR36353 | 5g | 574.00 € | |
Other suppliers | Various | Various | Price on request |
The pricing reflects the specialized nature of this compound and its importance in peptide synthesis applications. Researchers should consider quality certifications, purity specifications, and delivery timeframes when selecting suppliers for their specific research needs.
Research Applications and Future Directions
Research involving H-Lys(Boc)-NH2 HCl continues to expand across multiple scientific domains, driven by advances in peptide therapeutics and protein engineering.
Current Research Applications
Current research applications of H-Lys(Boc)-NH2 HCl focus primarily on its role in peptide synthesis methodologies. Researchers utilize this protected lysine derivative in solid-phase peptide synthesis (SPPS) to minimize unwanted side reactions and ensure precise control over the incorporation of lysine residues. The compound's utility extends to the development of peptide-based therapeutics, where lysine residues often confer critical functional properties such as enhanced solubility, cell penetration, or target recognition. In bioconjugation studies, the selective modification of lysine residues enables the creation of peptide-drug conjugates, imaging probes, and targeted delivery systems with applications in cancer therapy, infectious disease treatment, and diagnostic medicine.
Emerging Applications and Future Perspectives
Emerging applications of H-Lys(Boc)-NH2 HCl include its incorporation into novel drug delivery systems, development of peptide-based vaccines, and creation of enzyme mimetics for industrial catalysis. The compound's role in protein engineering continues to expand as researchers explore new methods for introducing non-canonical amino acids and post-translational modifications at lysine positions. Future research directions may include the development of alternative protection strategies with enhanced selectivity or environmentally friendly deprotection mechanisms, addressing current limitations in peptide synthesis efficiency and scalability. As peptide therapeutics gain increasing regulatory approval and market presence, the demand for specialized lysine derivatives like H-Lys(Boc)-NH2 HCl is expected to grow, driving innovation in synthesis methodologies and applications.
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